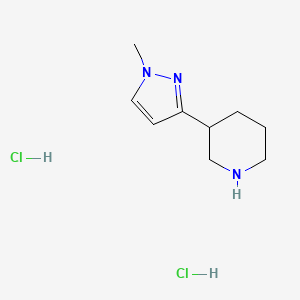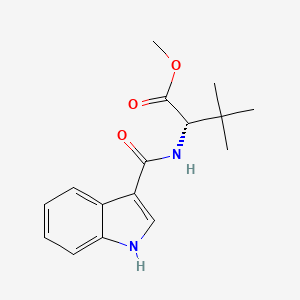![molecular formula C18H25FN4O2 B8256746 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B8256746.png)
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro AB-7-PAICA is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. These compounds are often used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body. 5-fluoro AB-7-PAICA is known for its high potency and affinity for cannabinoid receptors, making it a valuable tool in both forensic and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro AB-7-PAICA typically involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. This is followed by the introduction of the 5-fluoropentyl side chain and the carboxamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
In an industrial setting, the production of 5-fluoro AB-7-PAICA would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-fluoro AB-7-PAICA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the fluoropentyl side chain, potentially leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropentyl side chain can yield hydroxylated derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
5-fluoro AB-7-PAICA has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in biological samples.
Biology: Researchers study its interactions with cannabinoid receptors to understand the endocannabinoid system’s role in various physiological processes.
Medicine: It serves as a model compound to investigate the therapeutic potential of synthetic cannabinoids in treating conditions like chronic pain, epilepsy, and anxiety disorders.
Mechanism of Action
5-fluoro AB-7-PAICA exerts its effects primarily by binding to cannabinoid receptors, particularly CB1 and CB2 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes. The compound’s high affinity for these receptors makes it a potent agonist, capable of eliciting strong physiological responses even at low concentrations .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro AB-PINACA
- 5-fluoro MDMB-PINACA
- 5-fluoro ADB-PINACA
Uniqueness
Compared to other synthetic cannabinoids, 5-fluoro AB-7-PAICA is unique due to its specific structural features, such as the pyrrolo[2,3-b]pyridine core and the 5-fluoropentyl side chain. These structural elements contribute to its high potency and selectivity for cannabinoid receptors, distinguishing it from other compounds in its class .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c1-12(2)15(16(20)24)22-18(25)14-11-23(10-5-3-4-8-19)17-13(14)7-6-9-21-17/h6-7,9,11-12,15H,3-5,8,10H2,1-2H3,(H2,20,24)(H,22,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJNPAIVYHNDQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342129 |
Source


|
| Record name | (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8256666.png)


![Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-](/img/structure/B8256684.png)



![2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-](/img/structure/B8256708.png)

![Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester](/img/structure/B8256723.png)

![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B8256752.png)


